molecular formula C11H14FNO3S B7583796 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide

3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide

Cat. No. B7583796
M. Wt: 259.30 g/mol
InChI Key: RXLFAARYXRIOCF-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide, also known as FMP, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FMP belongs to the class of compounds known as sulfonamides, which are widely used in medicine due to their antibacterial and anticonvulsant properties. However, FMP has a unique chemical structure that sets it apart from other sulfonamides, making it a promising candidate for further research.

Mechanism of Action

3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide exerts its effects through inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a role in promoting tumor growth and survival. By inhibiting CAIX, 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide can disrupt the tumor microenvironment and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide has been shown to have anticonvulsant and analgesic effects. 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide is its unique chemical structure, which sets it apart from other sulfonamides and makes it a promising candidate for further research. However, one limitation of 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide is its relatively low solubility in water, which can make it difficult to work with in some lab experiments. Additionally, further research is needed to fully understand the potential side effects and toxicity of 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide.

Future Directions

There are many potential future directions for research involving 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide. One area of interest is the development of 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide-based therapies for inflammatory diseases such as rheumatoid arthritis. Another area of interest is the development of 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide-based therapies for cancer, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide and its potential side effects and toxicity. Overall, 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide is a promising compound that has the potential to be developed into a valuable therapeutic agent in the future.

Synthesis Methods

3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide can be synthesized through a multi-step process involving the reaction of 3-fluorobenzoyl chloride with N-methyl-N-methylsulfonylpropanamide in the presence of a base such as sodium hydroxide. The resulting compound can be purified using techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide has been studied for its potential as a therapeutic agent in various fields of medicine. One area of research involves its use as an anti-inflammatory agent. Studies have shown that 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide can inhibit the production of pro-inflammatory cytokines, which are molecules involved in the immune response that can contribute to chronic inflammation. This makes 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research involves 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide's potential as an anticancer agent. Studies have shown that 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide can induce apoptosis, or programmed cell death, in cancer cells. This makes 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S/c1-13(17(2,15)16)11(14)7-6-9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLFAARYXRIOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC1=CC(=CC=C1)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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